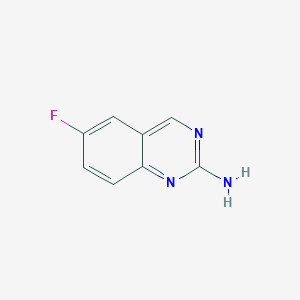

6-Fluoroquinazolin-2-amine

Vue d'ensemble

Description

6-Fluoroquinazolin-2-amine is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Quinazolines have been found to interact with various biological targets. For example, some quinazolines have been found to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .

Mode of Action

By binding to these enzymes, quinazolines can block bacterial DNA supercoiling, thereby inhibiting bacterial growth .

Biochemical Pathways

Quinazolines can affect various biochemical pathways depending on their specific structures and targets. For example, some quinazolines have been found to have anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .

Pharmacokinetics

The pharmacokinetics of quinazolines can vary widely depending on their specific structures. Some quinazolines have been found to have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg .

Result of Action

The result of quinazoline action can vary depending on the specific compound and its targets. Some quinazolines have been found to have potent antimicrobial effects, while others have been found to have anti-inflammatory or anticancer effects .

Activité Biologique

6-Fluoroquinazolin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent in various diseases.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 2-amino-5-fluorobenzamide with other reagents under controlled conditions. The presence of the fluorine atom in the quinazoline core is crucial for enhancing its biological activity, particularly in inhibiting specific kinases and other molecular targets.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 10.5 | Induction of apoptosis and inhibition of cell proliferation |

| K562 (Leukemia) | 8.3 | Targeting BCR-ABL fusion protein |

| A549 (Lung Cancer) | 12.0 | Inhibition of EGFR signaling pathways |

Studies indicate that the compound induces apoptosis through intrinsic pathways, leading to cell cycle arrest and subsequent cancer cell death .

2. Antibacterial Activity

The compound also shows antibacterial effects, particularly against Mycobacterium tuberculosis and other bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 15 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, making it a potential candidate for developing new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving NSCLC (non-small cell lung cancer) models, derivatives of this compound were shown to significantly reduce tumor growth in vivo. The most potent analogs displayed an IC50 value lower than that of traditional chemotherapeutics like cisplatin, indicating their potential as effective alternatives for cancer treatment .

Case Study 2: Tuberculosis Treatment

Another study focused on the use of this compound derivatives against Mycobacterium tuberculosis. These compounds were found to enhance the efficacy of existing treatments when used in combination with established drugs like rifampicin, suggesting a synergistic effect that could improve patient outcomes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications at the quinazoline core significantly affect its potency:

| Modification | Effect on Activity |

|---|---|

| Fluorine at position 6 | Enhances anticancer activity |

| Alkyl substitutions at N1 | Increases antibacterial potency |

| Aromatic substitutions at C4 | Alters selectivity towards specific kinases |

These findings highlight the importance of careful structural modifications to optimize biological activity while minimizing toxicity .

Applications De Recherche Scientifique

Anticancer Applications

6-Fluoroquinazolin-2-amine and its derivatives have been extensively studied for their potential as anticancer agents. Notably, compounds derived from this scaffold have shown promising activity against various cancer types, including non-small cell lung cancer (NSCLC).

Case Study: N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines

A study highlighted the efficacy of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines as lead compounds for NSCLC treatment. These compounds exhibited enhanced potency compared to traditional agents, demonstrating reduced tumor cell viability in vitro. The fluorine substituent's position was crucial for activity, with ortho and para positions yielding the most effective results .

Inhibition of Kinases

Another significant application of this compound is its role as a kinase inhibitor. Specifically, it has been identified as a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5), which is involved in cardiac hypertrophy.

Case Study: KR-39038

The compound KR-39038, which incorporates the this compound structure, demonstrated remarkable inhibitory activity against GRK5 (IC50 = 0.02 μM). In vivo studies showed that this compound effectively attenuated cardiac hypertrophy and dysfunction in experimental models, indicating its potential for treating heart failure .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in synthesizing various bioactive molecules. Its structural features allow for modifications that can enhance biological activity.

Applications in Medicinal Chemistry

- Synthesis of Quinazolines : The compound is used to synthesize quinazoline derivatives, which are known for their antimalarial and anticancer properties .

- Development of Cholinesterase Inhibitors : By reacting with ketones, it can yield tacrine derivatives, which are being explored for Alzheimer's treatment .

- Targeting RNA Repeat Disorders : Compounds based on the quinazoline core have been investigated for their ability to disrupt RNA repeat expansions associated with myotonic dystrophy type 2 (DM2) .

Structure-Activity Relationship (SAR) Studies

The exploration of SAR around this compound has provided insights into how modifications influence biological activity. Studies have shown that varying substituents at specific positions can significantly alter the potency and selectivity of these compounds against targeted pathways.

Data Table: SAR Insights

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amine Group

The primary amine at position 2 participates in classical nucleophilic reactions.

-

Acylation : Reacts with acid chlorides or anhydrides to form stable amides. For example, treatment with acetyl chloride yields N-acetyl-6-fluoroquinazolin-2-amine .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives. Steric hindrance from the quinazoline ring often limits reactivity to primary alkylating agents .

Example Reaction:

Electrophilic Aromatic Substitution at Position 6

The fluorine atom at position 6 can undergo substitution under specific conditions:

-

Bromination : Treating with bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) replaces fluorine with bromine, yielding 6-bromoquinazolin-2-amine .

-

Hydrolysis : Under basic conditions, fluorine is replaced by hydroxyl groups, forming 6-hydroxyquinazolin-2-amine .

Table 1: Substitution Reactions at Position 6

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂, FeBr₃, 80°C | 6-Bromoquinazolin-2-amine | 72 | |

| NaOH (aq), 100°C, 12 h | 6-Hydroxyquinazolin-2-amine | 65 |

Cyclization and Heterocycle Formation

The amine group facilitates cyclization reactions to form fused heterocycles:

-

Quinazolinone Synthesis : Reacts with isatoic anhydrides under Pd-catalyzed conditions to form 2-amino-4(3H)-quinazolinones. This one-pot reaction involves sequential amine coupling and cyclization .

Example Reaction Pathway:

-

Condensation of this compound with isatoic anhydride.

-

Pd(OAc)₂/Ag₂CO₃-catalyzed cyclization to form a quinazolinone core.

Table 2: Cyclization Reaction Optimization

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Ag₂CO₃ | Toluene | 100 | 78 |

| Pd(PPh₃)₂Cl₂/Ag₂CO₃ | Toluene | 100 | 70 |

Multi-Component Reactions

This compound participates in imine-based multi-component reactions (MCRs):

-

With Aldehydes and Dimedone : Forms decahydroacridinediones under acidic conditions .

-

With Isocyanides : Pd-catalyzed reactions with isocyanides and isatoic anhydrides yield structurally diverse quinazolinones .

Key Mechanistic Insight :

The amine acts as a nucleophile, initiating condensation with aldehydes to form imine intermediates, which subsequently react with dimedone or isocyanides to generate fused or substituted products .

Metal Coordination and Complexation

The nitrogen-rich structure enables coordination with transition metals:

Propriétés

IUPAC Name |

6-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733743 | |

| Record name | 6-Fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-72-2 | |

| Record name | 6-Fluoro-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.